![molecular formula C18H22N4O3 B5508023 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

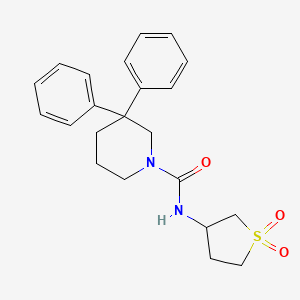

Synthesis of related compounds typically involves condensation reactions, nucleophilic substitution, and cyclization steps. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a methodological approach that might be similar for our compound of interest (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been extensively studied through X-ray diffraction and spectroscopic methods. For instance, the characterization and X-ray diffraction studies of "5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one" provided insights into the molecular conformation, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Şahin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of similar compounds often involves interactions through weak C-H⋯O hydrogen bonds and aromatic π–π stacking interactions, which contribute to the formation of a three-dimensional architecture. These interactions are critical for understanding the chemical behavior and potential applications of such compounds (Wang et al., 2004; Wang et al., 2006).

Physical Properties Analysis

The physical properties of compounds in this class, such as solubility, melting point, and crystal system, are determined by their molecular structure. The crystallization in the monoclinic crystal system with specific space groups and cell parameters is a common feature, providing insight into the solid-state characteristics of these molecules (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

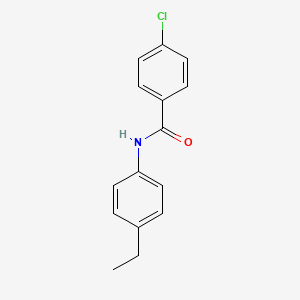

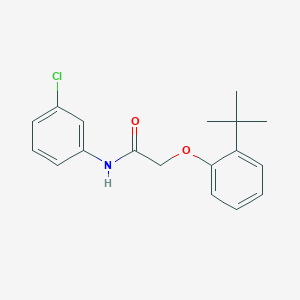

Chemical properties, including reactivity towards other compounds, stability under various conditions, and biological activities, are crucial for the development of potential applications. The examination of related compounds revealed moderate antibacterial and anthelmintic activities, suggesting that derivatives of the specified compound might also possess similar biological properties (Sanjeevarayappa et al., 2015).

Scientific Research Applications

Antimicrobial Agents

Compounds synthesized from structures related to 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have shown significant antimicrobial activity. For instance, novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, when condensed with various substituted piperazines, exhibited noteworthy activity against both bacterial and fungal strains, indicating potential as novel antimicrobial agents (Patel et al., 2012). Similarly, other studies have reported the synthesis of compounds with potent antibacterial and antifungal activities, supporting their potential in developing new antimicrobial therapies (Bektaş et al., 2010), (Phillips et al., 2009).

Antitumor Activity

The antitumor properties of certain compounds related to 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have also been investigated. A study highlighted the synthesis of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, revealing potent antitumor activity against MCF-7 and K562 cells, suggesting their potential in cancer therapy (Mustafa et al., 2011).

Biological Evaluation

Further research has evaluated the biological effects of these compounds, exploring their potential in addressing various health issues. For example, studies on the synthesis and biological evaluation of thiazolidinone derivatives, including those combined with piperazine structures, have shown their antimicrobial activity against a range of pathogens (Patel et al., 2012).

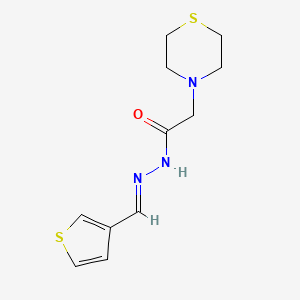

Biofilm and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and demonstrated potent inhibition against bacterial biofilm formation and MurB enzymes, highlighting their potential in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Antidepressant and Antianxiety Activities

The antidepressant and antianxiety activities of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds have been investigated, showing significant potential in mental health treatment (Kumar et al., 2017).

properties

IUPAC Name |

3,4-dihydro-2H-chromen-3-yl-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-19-17(20-25-13)11-21-6-8-22(9-7-21)18(23)15-10-14-4-2-3-5-16(14)24-12-15/h2-5,15H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJLMDJBCCNQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-chromen-3-yl-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5507965.png)

![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)

![3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5508031.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5508037.png)

![N-cyclopropyl-3-{5-[(5-ethyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5508044.png)